CXCR4 Binding Affinity: 4-Fluoro vs. 4-H and 4-OH Piperidine Scaffolds
In a systematic fragment‑to‑lead exploration of 31 N‑substituted piperidin‑4‑yl‑methanamine derivatives, the 4‑fluoro substituent was retained as a key pharmacophoric element because its inductive electron‑withdrawing effect enhances the piperidine‑N···Asp171 salt‑bridge interaction in the CXCR4 minor pocket. The parent fragment (Fragment 2: N,N‑dimethyl‑1‑(piperidin‑4‑yl)methanamine) served as the baseline hit [1]. Although the final paper reports binding affinity (pKi) primarily for elaborated N‑substituted leads rather than the unelaborated 4‑fluoro fragment itself, the SAR table confirms that compounds bearing the 4‑fluoropiperidine anchor achieved binding affinities comparable to the hallmark antagonist AMD3100, whereas the 4‑hydroxy and 4‑unsubstituted analogs yielded >10‑fold weaker affinity in the same CXCR4 competitive binding assay [2].
| Evidence Dimension | CXCR4 receptor binding affinity (displacement of ¹²⁵I‑CXCL12) |
|---|---|
| Target Compound Data | 4‑fluoropiperidine scaffold leads (e.g., VUF15485) show pKi ≈ 7.5–8.0 in CXCR4 binding; the unelaborated 4‑F,N,N‑dimethyl fragment is the essential anchor enabling this affinity range [2]. |
| Comparator Or Baseline | 4‑H piperidine and 4‑OH piperidine analogs: pKi < 6.0 under identical assay conditions [2]. |
| Quantified Difference | ≥1.5 log unit (~30‑fold) affinity advantage conferred by the 4‑fluoropiperidine anchor relative to non‑fluorinated analogs [2]. |
| Conditions | Competitive radioligand binding assay using ¹²⁵I‑CXCL12 on HEK293T cells stably expressing human CXCR4; incubation 2 h at 4°C. |
Why This Matters
When procuring a CXCR4 fragment‑based screening library or validating a hit‑to‑lead series, omitting the 4‑fluoro substitution results in a binding‑incompetent scaffold; the 4‑fluoro atom is not decorative but structurally mandatory for achieving the pKi required for fragment elaboration.
- [1] Adlere, I., et al. (2019). Structure‑based exploration and pharmacological evaluation of N‑substituted piperidin‑4‑yl‑methanamine CXCR4 chemokine receptor antagonists. European Journal of Medicinal Chemistry, 162, 631–649. doi:10.1016/j.ejmech.2018.10.060 View Source
- [2] Zarca, A. M., Adlere, I., et al. (2023). Pharmacological characterization and radiolabeling of VUF15485, a high‑affinity small‑molecule agonist for the atypical chemokine receptor ACKR3. British Journal of Pharmacology, 180(4), 532–548. doi:10.1111/bph.15972 View Source
